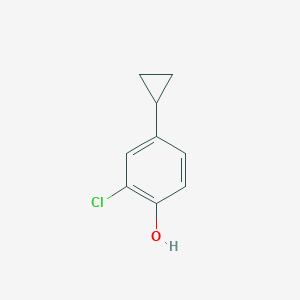
2-Chloro-4-cyclopropylphenol
説明
2-Chloro-4-cyclopropylphenol, also known as CP-137, is an organic chemical compound. It has a molecular weight of 168.62 g/mol .
Molecular Structure Analysis
The molecular formula of 2-Chloro-4-cyclopropylphenol is C9H9ClO . The InChI code for this compound is 1S/C9H9ClO/c10-7-3-4-9 (11)8 (5-7)6-1-2-6/h3-6,11H,1-2H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.62 g/mol . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .科学的研究の応用
Environmental Monitoring and Pollution Treatment
Electrochemical Sensing in Environmental Monitoring : An electrochemical sensor based on a polyaniline/carbon nanotube matrix was developed for the determination of MCPA (an herbicide) and its transformation product 4-chloro-2-methylphenol in natural waters. This methodology was successfully applied to MCPA photodegradation environmental studies, demonstrating its utility in monitoring and understanding the environmental fate of such compounds (Rahemi et al., 2015).
Adsorption for Pollution Control : Activated carbon fibers (ACFs) were used to study the adsorption of various chlorophenols from aqueous solutions. The study provided insights into the mechanisms of adsorption and its effectiveness in removing pollutants like chlorophenols from water, which is crucial for environmental remediation (Liu et al., 2010).
Advanced Oxidation Processes in Wastewater Treatment : Research on the degradation of 4-chloro-2-nitrophenol (4C-2-NP), a pollutant found in bulk drug and pesticide wastes, utilized various advanced oxidation processes. This study provided valuable information for the treatment of industrial wastewater containing chlorophenols (Saritha et al., 2007).
Chemical Synthesis and Industrial Applications
Chemical Synthesis and Molecular Transformations : The oxidative transformation of phenols, including chlorophenes, using manganese oxides was studied. This research is significant for understanding chemical reactions in synthetic organic chemistry and the development of new synthetic methodologies (Zhang & Huang, 2003).
Regio- and Stereoselective Synthesis : The study of ring-opening reactions of cyclopropenones, including 2-chloro-3-(2′-chloroalkyl)cyclopropenones, contributed to the development of regio- and stereoselective synthesis techniques in organic chemistry. These methods are critical for the preparation of complex organic molecules (Musigmann et al., 1990).
Biochemical and Pharmaceutical Research
Molecular Basis of Antibacterial Activity : Triclosan, a compound structurally related to chlorophenols, was studied for its inhibitory activity against the enzyme enoyl-acyl carrier protein reductase, which is involved in lipid biosynthesis. This research is essential for understanding the mechanism of action of antibacterial agents (Levy et al., 1999).
Degradation and Removal of Toxic Compounds : The degradation of chlorophenols using a mixed culture of photoautotrophic microorganisms was investigated, providing insights into bioremediation and the treatment of industrial wastewater containing toxic phenolic compounds (Hirooka et al., 2006).
Safety And Hazards
特性
IUPAC Name |
2-chloro-4-cyclopropylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLNSJOCYXXYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-cyclopropylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



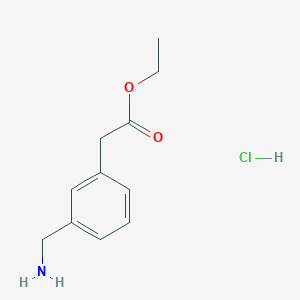
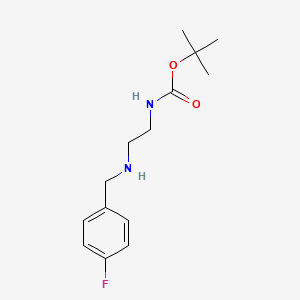
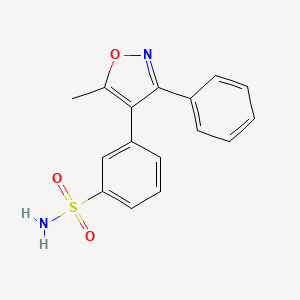
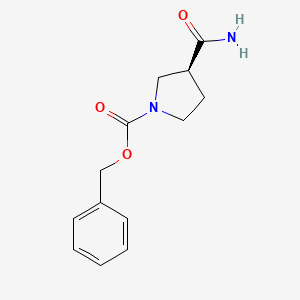
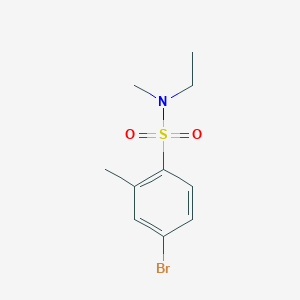
![Thieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1454876.png)
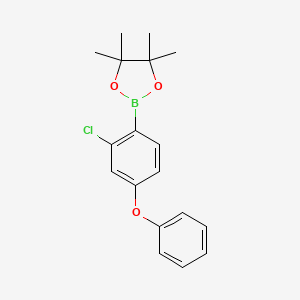
![4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1454879.png)
![2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide](/img/structure/B1454881.png)
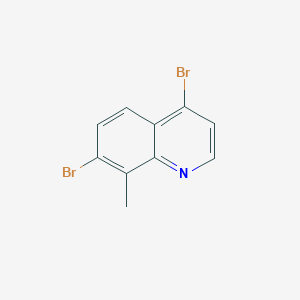
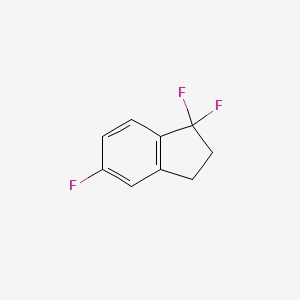
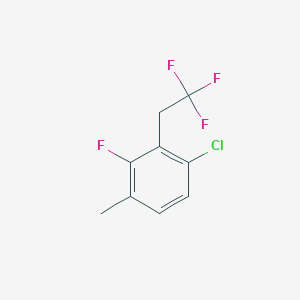

![3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride](/img/structure/B1454891.png)